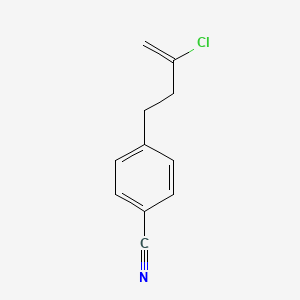

2-Chloro-4-(4-cyanophenyl)-1-butene

Description

2-Chloro-4-(4-cyanophenyl)-1-butene is a substituted alkene featuring a chloro group at the second carbon and a 4-cyanophenyl group at the fourth carbon of a 1-butene backbone. The chloro group may participate in nucleophilic substitution or elimination reactions, while the cyanophenyl moiety could enhance polarity, affecting solubility and interaction with biological targets or polymer matrices .

Properties

IUPAC Name |

4-(3-chlorobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEJSUOWDHYLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641143 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-75-1 | |

| Record name | 4-(3-Chloro-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-cyanophenyl)-1-butene typically involves the reaction of 4-chlorobenzonitrile with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-cyanophenyl)-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.

Reduction Reactions: The cyanophenyl group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed under hydrogenation conditions.

Major Products Formed

Substitution Reactions: Products include 2-amino-4-(4-cyanophenyl)-1-butene or 2-thio-4-(4-cyanophenyl)-1-butene.

Oxidation Reactions: Products include 2-chloro-4-(4-cyanophenyl)-1,2-epoxybutane or 2-chloro-4-(4-cyanophenyl)-1,2-butanediol.

Reduction Reactions: Products include 2-chloro-4-(4-aminophenyl)-1-butene.

Scientific Research Applications

2-Chloro-4-(4-cyanophenyl)-1-butene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-cyanophenyl)-1-butene involves its interaction with specific molecular targets. The chloro and cyanophenyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-Chloro-4-phenyl-1-butene

- Structural Difference: Lacks the cyano group at the para position of the phenyl ring.

- Applications: Likely less polar than 2-Chloro-4-(4-cyanophenyl)-1-butene, making it more suitable for non-polar solvent systems or hydrophobic polymer modifications.

4-(4-Cyanophenyl)-1-butene

2-Chloro-1-butene

- Reactivity: The chloro group at position 2 facilitates elimination reactions to form conjugated dienes, whereas the cyanophenyl group in the target compound may stabilize intermediates via resonance.

- Volatility : Higher volatility due to lower molecular weight (C₄H₇Cl vs. C₁₁H₁₀ClN for the target compound), impacting handling and environmental dispersal .

1,2-Butylene Oxide (C₄H₈O)

- Functional Group: Epoxide ring instead of chloro and cyanophenyl groups.

- Reactivity : Epoxides undergo rapid ring-opening reactions with nucleophiles (e.g., water, amines), whereas the target compound’s chloro group requires harsher conditions (e.g., SN2 with strong bases).

- Toxicity: Epoxides like 1,2-butylene oxide are mutagenic and regulated under AEGL guidelines, while chloro-cyanophenyl compounds may exhibit different toxicological profiles .

Environmental and Industrial Considerations

Acetochlor (Herbicide)

- Structural Features : Contains a chloroacetamide group and aromatic ring.

- Environmental Impact: High groundwater contamination risk due to moderate solubility and persistence.

Atrazine (Triazine Herbicide)

- Functional Groups: Chloro and amino groups on a triazine ring.

- Degradation: Atrazine’s microbial degradation is well-documented, whereas the cyanophenyl group in the target compound may resist hydrolysis, leading to longer environmental half-lives .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Polymer Chemistry: The cyanophenyl group in this compound may enhance hydrophilicity when incorporated into polymers, similar to poly(3-caprolactone) side chains reducing water contact angles to 59.4° in functionalized poly(1-butene) .

- Environmental Fate: While Acetochlor’s chloroacetamide structure poses groundwater risks, the target compound’s bulkier structure may limit mobility but require monitoring for bioaccumulation due to the cyano group .

- Synthetic Versatility: The chloro-alkene motif allows diverse modifications, akin to thiol-ene reactions used in poly(1-butene) functionalization, though steric hindrance from the cyanophenyl group may slow reaction kinetics .

Biological Activity

2-Chloro-4-(4-cyanophenyl)-1-butene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10ClN

- Molecular Weight : 201.66 g/mol

- CAS Number : 100123-45-6

The compound features a chlorinated butene structure with a cyanophenyl substituent, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the cyanophenyl group enhances lipophilicity, facilitating membrane penetration and increasing efficacy against microbial cells .

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. The mechanism appears to involve interference with cell cycle progression, particularly affecting the G2/M phase, which is critical for mitosis .

The biological effects of this compound are believed to arise from its interactions with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in cellular signaling pathways.

- Receptor Binding : It may bind to specific receptors on cell membranes, altering cellular responses and leading to apoptosis in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various chloro-substituted phenyl compounds, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's activity was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Antitumor Activity Assessment

In vitro experiments were conducted on several cancer cell lines (e.g., MDA-MB-231 breast cancer cells) using this compound. The compound demonstrated IC50 values ranging from 20 to 30 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells experienced significant G2/M phase arrest, suggesting that the compound inhibits mitotic progression .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 |

| Escherichia coli | Growth inhibition | 50 | |

| Antitumor | MDA-MB-231 (breast cancer) | Cytotoxicity | 20 - 30 |

| HeLa (cervical cancer) | Cytotoxicity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.